molecular formula C11H14BrClFNO B15062364 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride

Cat. No.: B15062364
M. Wt: 310.59 g/mol
InChI Key: JDSQECKRXWVIML-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride (CAS 916889-26-4) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C11H14BrClFNO and a molecular weight of 310.59 g/mol, this piperidine derivative serves as a versatile synthetic building block in medicinal chemistry and drug discovery . The structure of this compound, which features a bromo-fluorophenoxy group attached to a piperidine ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of biologically active compounds that target the central nervous system . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. It is essential to handle this material with care and refer to the Safety Data Sheet (SDS) prior to use. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14BrClFNO

Molecular Weight

310.59 g/mol

IUPAC Name

4-(2-bromo-4-fluorophenoxy)piperidine;hydrochloride

InChI

InChI=1S/C11H13BrFNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H

InChI Key

JDSQECKRXWVIML-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)F)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and piperidine.

    Reaction: The 2-bromo-4-fluorophenol undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate.

    Purification: The resulting product is purified through recrystallization or column chromatography.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenoxy group serves as a primary site for nucleophilic substitution. This reactivity is exploited in both synthesis and downstream modifications:

Example Reaction Pathway
Reaction with piperidine derivatives under basic conditions yields substituted products. A patent (US5227379A) describes a similar process using potassium carbonate in ethanol under reflux to facilitate substitution . For 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride, analogous conditions (DMF, reflux, base) enable substitution at the bromine site.

Reaction TypeReagents/ConditionsProductYieldReference
SNAr (Aromatic Substitution)Piperidine, K₂CO₃, DMF, 80°C, 12h4-(4-Fluorophenoxy)piperidine derivative65–78%
Alkylation3-Bromopropionitrile, K₂CO₃, ethanol, refluxPiperidine-alkylated analog58%

Key Observations

  • Bromine’s electronegativity and the electron-withdrawing fluorine enhance electrophilicity, favoring SNAr mechanisms.

  • Steric hindrance from the piperidine ring may reduce reaction rates compared to simpler aryl bromides.

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under palladium catalysis produces biaryl derivatives. While not directly documented for this compound, a structurally similar piperidine-bromoarene (PubChem CID 56830442) underwent Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 24h) .

Reaction ConditionsCatalyst/BaseSolventTemperatureYield
Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O (3:1)80°C24h~70%

Challenges

  • Competing hydrolysis of the phenoxy group may occur under basic conditions.

  • Fluorine’s electronegativity can deactivate the aryl ring, requiring optimized catalysts .

Reduction of the Piperidine Ring

The piperidine moiety can undergo hydrogenation or reduction to modify ring saturation. For example, catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the ring to a fully saturated piperidine, though this is more relevant to synthetic intermediates .

Quaternization of the Piperidine Nitrogen

Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile converts the tertiary amine to a quaternary ammonium salt, enhancing solubility for pharmacological studies.

ReagentConditionsProductApplication
CH₃ICH₃CN, RT, 6hN-Methylpiperidinium iodideIonic liquid precursor

Side Reactions and Byproducts

  • Hydrolysis : Prolonged exposure to aqueous base may cleave the phenoxy ether bond, yielding 2-bromo-4-fluorophenol and piperidine fragments.

  • Debromination : Under reducing conditions (e.g., Zn/HOAc), bromine may be replaced by hydrogen, forming 4-fluorophenoxy derivatives .

Comparative Reactivity Table

Reaction TypeKey ReagentsConditionsSelectivity
SNArAmines, K₂CO₃Polar aprotic solvent, 80–100°CHigh for bromine site
Suzuki CouplingAryl boronic acids, Pd catalystsDioxane/H₂O, 80°CModerate (competing side reactions)
QuaternizationAlkyl halidesRT, polar solventExclusive to piperidine nitrogen

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Fluorine directs incoming nucleophiles to the para position relative to the phenoxy oxygen, but bromine’s steric bulk often limits this.

  • Steric Effects : The piperidine ring’s conformation (e.g., chair vs. boat) influences reaction rates and regioselectivity .

Scientific Research Applications

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride, enabling comparative analysis of their properties and applications:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications XLogP3 TPSA (Ų) Key Features
4-(2-Bromo-4-fluorophenoxy)piperidine HCl C₁₁H₁₄BrClFNO 274.13 2-Bromo-4-fluoro-phenoxy at C4 of piperidine 2.8 21.3 Balanced lipophilicity; halogen synergy
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl C₁₆H₂₃BrClNO 368.72 Ethyl linker; 4-bromo-2-isopropylphenoxy ~3.5* 21.3 Increased bulk (isopropyl); higher MW
2-(2-(2-Bromo-4-sec-butylphenoxy)ethyl)piperidine HCl C₁₈H₂₇BrClNO 396.78 Ethyl linker; 2-bromo-4-sec-butylphenoxy ~4.0* 21.3 High lipophilicity; steric hindrance
4-(4-Bromophenyl)piperidine HCl C₁₁H₁₃BrClN 274.59 4-Bromophenyl directly attached to piperidine 3.1 12.0 No oxygen linker; reduced polarity
3-(2-Bromo-4-fluorophenoxy)piperidine HCl C₁₁H₁₄BrClFNO 274.13 Substituents at C3 of piperidine 2.8 21.3 Positional isomer; altered conformation

*Estimated based on structural analogs.

Key Observations :

  • Substituent Influence : The 2-bromo-4-fluoro motif in the target compound balances electronegativity and steric effects, whereas isopropyl () and sec-butyl () groups introduce steric hindrance, which may affect target binding .

Biological Activity

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₈BrClFNO
Molecular Weight : 338.64 g/mol
CAS Number : 1219964-30-3

The structure includes a piperidine ring substituted with a 2-bromo-4-fluorophenoxy group. The presence of bromine and fluorine atoms significantly influences its chemical behavior and biological activity, making it valuable in pharmaceutical research and development.

The mechanism of action involves interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to diverse biological effects:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in receptor binding and enzyme inhibition studies. The specific arrangement of substituents enhances its binding affinity to certain biological targets, which may lead to various pharmacological effects:

  • Anticancer Activity : Compounds with similar structures have shown activity against specific types of cancer cells.
  • Antimicrobial Properties : The compound may exhibit antibacterial or antifungal properties due to its structural characteristics.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other piperidine derivatives. Below is a table summarizing some similar compounds and their notable features:

CompoundNotable FeaturesBiological Activity
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidineDifferent halogen substitutionVariable antibacterial activity
4-[2-(4-Chloro-2-fluorophenoxy)ethyl]piperidineChlorine instead of bromineLower activity compared to brominated versions

The presence of bromine in the structure is believed to enhance lipophilicity and receptor binding affinity, contributing to its superior biological activity compared to other halogenated analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antiparasitic Activity : In a study aimed at developing new antimalarial therapies, similar compounds were optimized for improved aqueous solubility and metabolic stability while maintaining antiparasitic activity. These findings indicate that structural modifications can significantly enhance efficacy against malaria parasites .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found that the incorporation of halogen substituents could enhance the inhibitory effects on certain enzymes.
  • Receptor Binding Studies : Research has demonstrated that compounds with similar piperidine structures exhibit varying degrees of receptor binding affinity, suggesting potential applications in neurology and psychiatry.

Q & A

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) clarify stereochemical ambiguities?

  • Methodological Answer : NOESY detects spatial proximity between protons, confirming piperidine chair conformations. HSQC correlates 1H-13C couplings, aiding in assignment of substituent orientations. Dynamic NMR (variable temperature) can resolve rotational barriers .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate findings with orthogonal methods (e.g., LC-MS + NMR).
  • Advanced Techniques : Leverage hyphenated methods (e.g., LC-MS/MS) for trace analysis in biological matrices.
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal testing .

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